molecular formula C16H16ClNO B2554874 2-Chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide CAS No. 1397186-27-4

2-Chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide

Cat. No.: B2554874
CAS No.: 1397186-27-4
M. Wt: 273.76
InChI Key: APLOJQCGTFQOOE-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a naphthalen-1-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-chloroacetamide.

    Cyclopropylmethylation: The intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base, such as sodium hydride, to introduce the cyclopropylmethyl group.

    Naphthalen-1-yl Substitution: The resulting compound is further reacted with naphthalen-1-ylamine under suitable conditions to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclopropylmethyl)-N-propylacetamide: Similar structure but with a propyl group instead of a naphthalen-1-yl group.

    2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide: Similar structure but with a methyl group instead of a naphthalen-1-yl group.

    2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a benzamide group and a boronic acid derivative.

Uniqueness

2-Chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide is unique due to the presence of the naphthalen-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-10-16(19)18(11-12-8-9-12)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLOJQCGTFQOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2=CC=CC3=CC=CC=C32)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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